molecular formula C17H17N5O4 B129557 (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine CAS No. 155271-82-2

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

Cat. No.: B129557
CAS No.: 155271-82-2
M. Wt: 355.3 g/mol
InChI Key: YTPVZGZXIQZGGU-CMDGGOBGSA-N
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Description

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a synthetic compound with the molecular formula C17H17N5O4 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. This compound is characterized by the presence of a nitrostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Reaction Conditions: The nitrostyryl group is introduced through a condensation reaction between the xanthine derivative and a nitrostyrene compound under basic conditions.

    Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl groups on the xanthine core can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

    Major Products: The major products formed from these reactions include amino derivatives and substituted xanthine compounds.

Scientific Research Applications

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of xanthine derivatives with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine involves its interaction with specific molecular targets:

    Molecular Targets: It binds to adenosine receptors, modulating their activity.

    Pathways Involved: The compound affects signaling pathways related to neurotransmission and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine can be compared with other xanthine derivatives:

    Similar Compounds: Theobromine, caffeine, and theophylline are well-known xanthine derivatives.

    Uniqueness: Unlike these compounds, this compound has a nitrostyryl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)9-8-11-6-5-7-12(10-11)22(25)26/h5-10H,3-4H2,1-2H3,(H,18,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVZGZXIQZGGU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155271-82-2
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-nitrophenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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